

Spectroscopic Profile of N-Tosyl-L-proline (Tos-Pro-OH): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Tosyl-L-proline (**Tos-Pro-OH**), a crucial chiral building block in organic synthesis and pharmaceutical development. This document compiles available spectroscopic information, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, to facilitate its use in research and development. While direct experimental data for **Tos-Pro-OH** can be scarce in public databases, this guide leverages data from closely related structures and theoretical studies to provide a robust analytical profile.

Molecular Structure and Spectroscopic Overview

N-Tosyl-L-proline is a derivative of the amino acid L-proline, where the hydrogen atom of the amino group is substituted by a tosyl group. This modification imparts specific chemical properties useful in asymmetric synthesis and as a chiral auxiliary.[1] The molecular formula for **Tos-Pro-OH** is C₁₂H₁₅NO₄S, with a molecular weight of 269.32 g/mol .[2]

The spectroscopic characterization of **Tos-Pro-OH** is fundamental for its quality control and for understanding its role in chemical reactions. The key spectroscopic techniques—NMR, IR, and MS—provide complementary information about its structure, functional groups, and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy



NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For **Tos-Pro-OH**, both ¹H and ¹³C NMR are essential for confirming the presence of the tosyl and proline moieties.

¹H NMR Spectroscopy

The ¹H NMR spectrum of **Tos-Pro-OH** is expected to show signals corresponding to the protons of the proline ring and the tosyl group. Based on the known spectra of L-proline and other N-tosylated compounds, the following proton chemical shifts can be anticipated.

Table 1: Predicted ¹H NMR Chemical Shifts for Tos-Pro-OH

Proton	Chemical Shift (δ, ppm)	Multiplicity	Notes
Aromatic (tosyl)	7.3 - 7.8	m	Two doublets expected for the AA'BB' system.
Proline α-CH	4.1 - 4.3	m	
Proline δ-CH ₂	3.2 - 3.5	m	
Proline β-CH ₂ and y-CH ₂	1.8 - 2.2	m	Complex overlapping multiplets.
Methyl (tosyl)	2.4	S	Singlet for the methyl group.
Carboxylic Acid OH	> 10	br s	Broad singlet, position is concentration and solvent dependent.

Note: Predicted values are based on general chemical shift ranges and data from related compounds. Actual values may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in **Tos-Pro-OH** will give rise to a distinct signal.



Table 2: Predicted ¹³C NMR Chemical Shifts for Tos-Pro-OH

Carbon	Chemical Shift (δ, ppm)	Notes
Carboxylic Acid C=O	170 - 175	
Aromatic C (ipso, S-attached)	143 - 145	
Aromatic C (para, methylattached)	135 - 138	
Aromatic C (ortho and meta)	127 - 130	
Proline α-C	60 - 63	
Proline δ-C	48 - 50	
Proline β-C and y-C	25 - 32	_
Methyl C (tosyl)	21 - 22	_

Note: Predicted values are based on general chemical shift ranges and data from related compounds. Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. A theoretical investigation of the vibrational spectrum of Tosyl-D-proline using Density Functional Theory (DFT) provides valuable insight into the expected IR absorption bands for the L-enantiomer, as their IR spectra are identical.[3]

Table 3: Characteristic IR Absorption Bands for Tos-Pro-OH



Functional Group	Vibrational Mode	Expected Wavenumber (cm ⁻¹)
O-H (Carboxylic Acid)	Stretching	3300 - 2500 (broad)
C-H (Aromatic)	Stretching	3100 - 3000
C-H (Aliphatic)	Stretching	3000 - 2850
C=O (Carboxylic Acid)	Stretching	1730 - 1700
C=C (Aromatic)	Stretching	1600 - 1475
S=O (Sulfonyl)	Asymmetric & Symmetric Stretching	1350 - 1300 and 1170 - 1150
C-N	Stretching	1250 - 1000

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **Tos-Pro-OH**, electrospray ionization (ESI) is a common technique. The presence of proline can significantly influence the fragmentation pattern, often leading to cleavage at the N-terminal side of the proline residue.[4]

Table 4: Expected Mass Spectrometry Data for Tos-Pro-OH

lon	m/z (Mass-to-Charge Ratio)	Notes
[M+H] ⁺	270.08	Molecular ion (positive ion mode)
[M-H] ⁻	268.07	Molecular ion (negative ion mode)
[M-COOH]+	224.09	Loss of the carboxylic acid group
[C7H7SO2]+	155.02	Tosyl group fragment
[C7H7]+	91.05	Tropylium ion from the tosyl group



Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above. Specific parameters may need to be optimized for the instrument used.

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of Tos-Pro-OH in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in an NMR tube.
- Instrumentation: Use a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional ¹H NMR spectrum.
 - Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-15 ppm.
 - Process the data with Fourier transformation, phase correction, and baseline correction.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C NMR spectrum.
 - Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.
 - Process the data similarly to the ¹H NMR spectrum.

IR Spectroscopy

- Sample Preparation:
 - Solid (ATR): Place a small amount of the solid sample directly on the ATR crystal.
 - Solid (KBr pellet): Mix ~1 mg of Tos-Pro-OH with ~100 mg of dry KBr powder and press into a thin pellet.



- Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
- · Acquisition:
 - Record a background spectrum of the empty sample compartment or the pure KBr pellet.
 - Record the sample spectrum over a range of 4000-400 cm⁻¹.
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
 - The final spectrum is presented in terms of transmittance or absorbance.

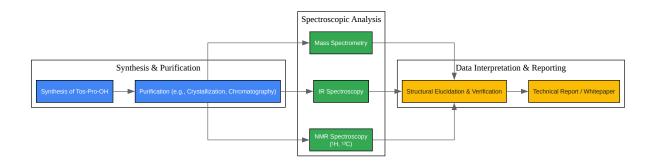
Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of Tos-Pro-OH (e.g., 10-100 μg/mL) in a suitable solvent such as methanol or acetonitrile/water.
- Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source. This can be a standalone instrument or coupled with a liquid chromatography system (LC-MS).
- · Acquisition:
 - Infuse the sample solution directly into the ESI source or inject it into the LC system.
 - Acquire spectra in both positive and negative ion modes.
 - Typical ESI source parameters: capillary voltage of 3-5 kV, nebulizing gas flow, and drying gas temperature optimized for the specific instrument.
 - For fragmentation studies (MS/MS), select the precursor ion ([M+H]⁺ or [M-H]⁻) and subject it to collision-induced dissociation (CID).

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a chemical compound like **Tos-Pro-OH**.





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- To cite this document: BenchChem. [Spectroscopic Profile of N-Tosyl-L-proline (Tos-Pro-OH): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612933#spectroscopic-data-nmr-ir-ms-for-tos-pro-oh]

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